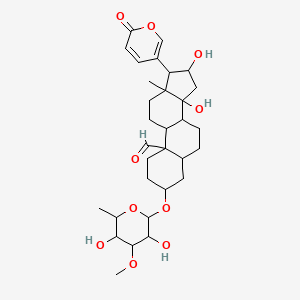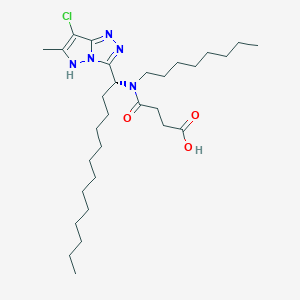
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H19K3NO6P2 and a molecular weight of 416.493 g/mol . This compound is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. It is commonly used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
The synthesis of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves several steps. One common method includes the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted bisphosphonates.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related diseases due to its bisphosphonate structure.
Wirkmechanismus
The mechanism of action of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate moieties in the compound allow it to bind to hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone resorption. This mechanism is similar to other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption and increased bone density .
Vergleich Mit ähnlichen Verbindungen
Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:
Tripotassium hydrogen ((hexylimino)bis(methylene))bisphosphonate: This compound has a similar structure but with a hexyl group instead of a heptyl group.
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate: This compound has an octyl group and shares similar characteristics with the heptylimino derivative.
The uniqueness of this compound lies in its specific heptylimino group, which may impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
94230-79-2 |
|---|---|
Molekularformel |
C9H20K3NO6P2 |
Molekulargewicht |
417.50 g/mol |
IUPAC-Name |
tripotassium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H23NO6P2.3K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
InChI-Schlüssel |
UREIUGWBHAULJK-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


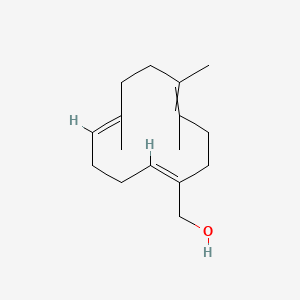
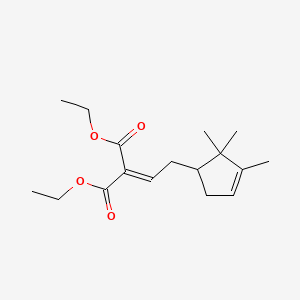



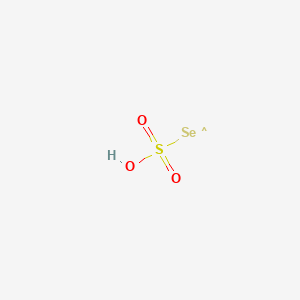
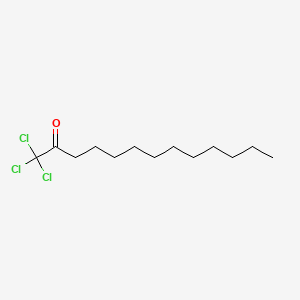
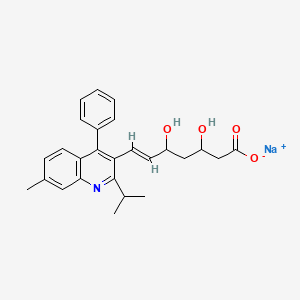

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)


